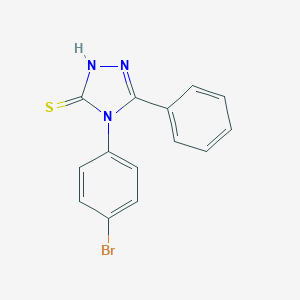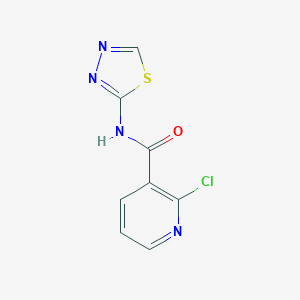
(2E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as 4-Fluoronitrophenylprop-2-en-1-one, is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various organic compounds and is used in the development of various drug compounds. The compound has a wide range of applications in the field of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Analysis (2E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, is synthesized using base-catalyzed Claisen-Schmidt condensation reactions. Such compounds exhibit specific dihedral angles and intra-molecular hydrogen bonds, contributing to their structural stability. They are characterized using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction. These structural attributes are crucial for their potential applications in various fields of research (Salian et al., 2018).
Photophysical Properties The photophysical properties of chalcone derivatives like this compound are influenced by solvent polarity. These compounds exhibit bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. Such properties are significant in understanding their behavior in different environments, which is essential for applications in materials science and photonics (Kumari et al., 2017).
Nonlinear Optical Properties This compound demonstrates significant third-order nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. Studies using techniques like Z-scan reveal its nonlinear absorption coefficient, refraction index, and susceptibility, which are important parameters for applications in optical limiting and laser protection (Patil et al., 2020).
Molecular Hyperpolarizability Research has shown that chalcones like this compound exhibit high first hyperpolarizability. This property is key in the field of non-linear optics, suggesting potential applications in the development of new photonic materials and devices (Najiya et al., 2014).
Hydrogen Bonding and Lattice Energy Analysis In-depth analysis of hydrogen bonding and lattice energy of chalcone derivatives contributes to understanding their crystal packing and stability. This information is vital for the development of new materials with specific crystallographic and mechanical properties (Salian et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANZDXIFHBIVTM-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



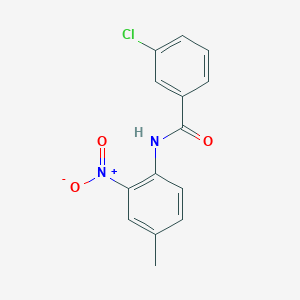
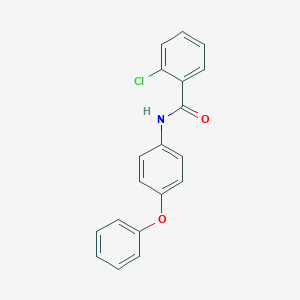
![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370805.png)

![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![5-(4-nitrophenyl)-N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B370810.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)

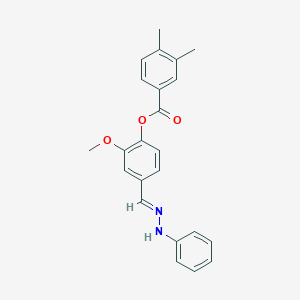
![Diethyl 1-[3-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate](/img/structure/B370815.png)
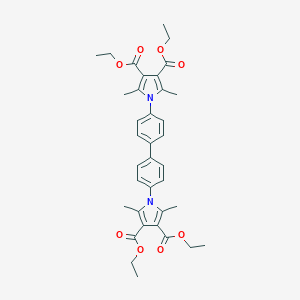
![1-[2-(2-nitrophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole](/img/structure/B370819.png)
